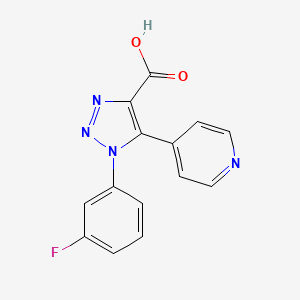
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (FPTCA) is an organic compound belonging to the triazole family of compounds. It is a derivative of the triazole moiety and has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is also used in various scientific research applications, such as in the synthesis of drugs, in the development of novel catalysts, and in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Photophysical Properties
- Lanthanide(III) Complex Sensitization : Triarylboron-functionalized dipicolinic acids, including derivatives of 1,2,3-triazole, have been utilized for the selective sensitization of emissions of Eu(III) and Tb(III) ions, demonstrating high quantum efficiency. This application is significant in the field of luminescence and optical materials (Park et al., 2014).
Antimicrobial Activities
- Antimicrobial Compound Synthesis : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes compounds derived from 1,2,3-triazole, showing effectiveness against various microbial strains (Bayrak et al., 2009); (Komsani et al., 2015).
Fluorophore Development
- Fluorinated Derivatives Synthesis : Research into the development of novel fluorinated derivatives of pyridoindole fluorophores involves the use of triazole compounds. These derivatives exhibit green fluorescence in solutions, indicating potential applications in fluorescence imaging or sensing (Moseev et al., 2020).
Coordination Polymers
- Structural Modulation in Cadmium(II) Architectures : Triazole-based compounds have been used to synthesize various cadmium(II) coordination polymers. These polymers have unique topologies and properties, making them interesting for material science and coordination chemistry (Wang et al., 2013).
Reaction Mechanism Studies
- Mechanistic Study of Triazoles Synthesis : Research on the mechanism of synthesis of trisubstituted triazoles, which can include derivatives of 1,2,3-triazole, offers insights into reaction pathways and potential for developing new synthetic methods (Gu & Lu, 2020).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-2-1-3-11(8-10)19-13(9-4-6-16-7-5-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPPRQASYWNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




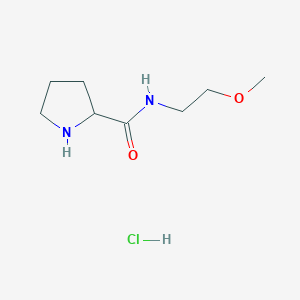

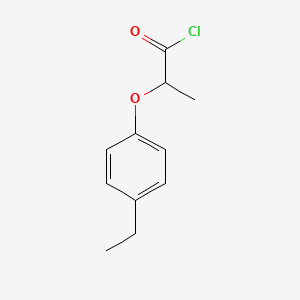
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
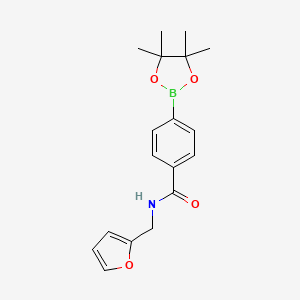

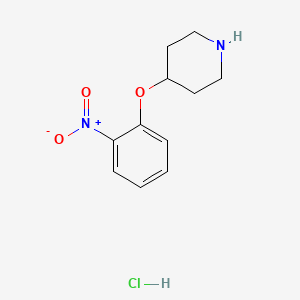
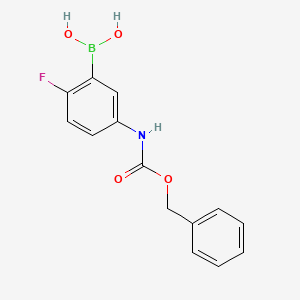


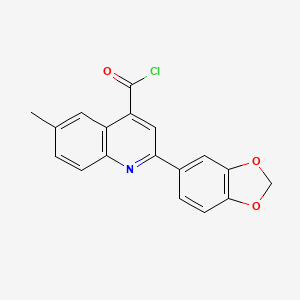
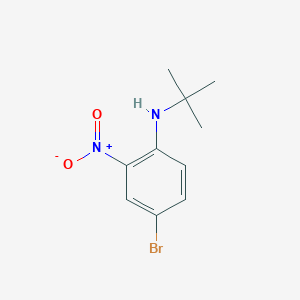
![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)